Sodium 3-chlorobenzoate
Overview
Description
Sodium 3-chlorobenzoate is an organic compound with the molecular formula C₇H₄ClNaO₂. It is the sodium salt of 3-chlorobenzoic acid and is commonly used in various chemical and industrial applications. This compound is characterized by the presence of a chlorine atom substituted at the meta position of the benzoate ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Sodium 3-chlorobenzoate primarily targets certain bacteria, such as Rhodococcus opacus and Pseudomonas sp. . These bacteria have enzymes that can initiate the degradation of 3-chlorobenzoate .
Mode of Action
The compound’s interaction with its targets is initiated by the enzyme 3-chlorobenzoate 1,2-dioxygenase (3-CBA 1,2-DO), which is induced in the strains grown in the presence of 3-CBA . This enzyme has a wider substrate specificity than the benzoate 1,2-dioxygenase (1,2-BDO) of R. opacus strain 1CP .
Biochemical Pathways
The degradation of 3-chlorobenzoate (3-CBA) by these bacteria occurs via different pathways. In R. opacus 1CP, it occurs via the pathway of ortho-cleavage of 3-chlorocatechol . In R. opacus 6a, it occurs via the pathway of ortho-cleavage of 4-chlorocatechol .
Result of Action
The result of the action of this compound is the degradation of the compound into less harmful substances. For example, R. opacus 1CP cells degrade 3-CBA into 3-chloro- and 4-chlorocatechol (3-CCat and 4-CCat) .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the degradation of 3-CBA by R. opacus 1CP and 6a is influenced by the presence of 3-CBA in the environment . The degradation process is also influenced by the substrate specificity of the enzyme 3-CBA 1,2-DO .
Biochemical Analysis
Biochemical Properties
Sodium 3-chlorobenzoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized via the chlorocatechol ortho-cleavage pathway, involving enzymes encoded by the cbe and tfd gene clusters .
Cellular Effects
The effects of this compound on cells are primarily related to its role in biochemical reactions. It influences cell function by interacting with specific enzymes and proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is metabolized via the chlorocatechol ortho-cleavage pathway, suggesting that it binds to and activates enzymes encoded by the cbe and tfd gene clusters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the chlorocatechol ortho-cleavage metabolic pathway. It interacts with enzymes encoded by the cbe and tfd gene clusters, which could affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-chlorobenzoate can be synthesized through the neutralization of 3-chlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-chlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct chlorination of sodium benzoate in the presence of a suitable catalyst. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The benzoate ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 3-chlorobenzyl alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives like 3-methoxybenzoate.
Oxidation: Formation of 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorobenzyl alcohol.
Scientific Research Applications
Sodium 3-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on microbial growth and metabolism.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium benzoate: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Sodium 4-chlorobenzoate: Chlorine atom is in the para position, leading to different reactivity and properties.
Sodium 2-chlorobenzoate: Chlorine atom is in the ortho position, affecting its steric and electronic properties.
Uniqueness: Sodium 3-chlorobenzoate is unique due to the meta position of the chlorine atom, which influences its chemical reactivity and interactions. This positional isomerism allows for distinct applications and reactivity compared to its ortho and para counterparts.
Properties
IUPAC Name |
sodium;3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXXBRYIMMSRF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635393 | |
Record name | Sodium 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17264-88-9 | |
Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research mentions that halogenated aromatic compounds are generally more resistant to microbial degradation. Why is sodium 3-chlorobenzoate considered a challenging compound for microbial degradation?
A1: The presence of a chlorine atom on the aromatic ring of this compound increases its stability and resistance to degradation compared to non-halogenated counterparts like sodium benzoate. This is because the chlorine atom alters the electron distribution within the aromatic ring, making it less susceptible to enzymatic attack. Consequently, specific enzymes, such as 3-chlorobenzoate 1,2-dioxygenase, are required to initiate the breakdown of this compound. []
Q2: The study highlights the role of transport systems in the degradation of both sodium benzoate and this compound by Rhodococcus opacus 1CP. What are the key findings regarding the specificity and affinity of these transport systems?
A2: The research found that Rhodococcus opacus 1CP possesses a constitutive transport system capable of transporting both sodium benzoate and this compound into the cells. Interestingly, this system exhibits a higher affinity for sodium benzoate compared to this compound. This suggests that while the bacterium can transport both compounds, it might prioritize the uptake of the less chlorinated and more readily degradable sodium benzoate. []
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